Cas no 471-62-5 (A'-Neogammacerane)

A'-Neogammacerane 化学的及び物理的性質
名前と識別子
-
- A'-Neogammacerane
- 17ß(H),21ß(H)-Hopane
- 17α(H),21β(H)-Hopane
- 17β(H),21β(H)-Hopane solution
- 17a(H),21B(H)-hopane
- 17ß(H),21ß(H)-Hopane100µg
- A inverted exclamation marka-Neogammacerane
- A(H),21
- A(H)-Hopane solution
- AC1L1UIW
- CHEBI:36482
- hop-22-(29)-ene
- Hopane
- TDI
- A′-Neogammacerane
- Hopane(6CI)
- 1H-Cyclopenta[a]chrysene, A'-neogammacerane deriv.
- 17b(H),21b(H)-Hopane
- 1H-Cyclopenta[a]chrysene,eicosahydro-5a,5b,8,8,11a,13b-hexamethyl-3-(1-methylethyl)-, [3R-(3a,3ab,5aa,5bb,7aa,11ab,11ba,13ab,13ba)]-
- [3R-(3a,3ab,5aa,5bb,7aa,11ab,11ba,13ab,13ba)]-Eicosahydro-5a,5b,8,8,11a,13b-hexamethyl-3-(1-methylethyl)-1H-cyclopenta[a]chrysene
- b,b-Hopane
- Q5898987
- BDBM604159
- (3R,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene
- 17.BETA.(H),21.BETA.(H)-HOPANE
- DTXSID00904337
- W2H93796GT
- 471-62-5
- 17 beta (H),21 beta (H)-Hopane solution
- UNII-W2H93796GT
- US11660306, Example hopane
- (3R-(3.ALPHA.,3A.BETA.,5A.ALPHA.,5B.BETA.,7A.ALPHA.,11A.BETA.,11B.ALPHA.,13A.BETA.,13B.ALPHA.))-EICOSAHYDRO-5A,5B,8,8,11A,13B-HEXAMETHYL-3-(1-METHYLETHYL)-1H-CYCLOPENTA(A)CHRYSENE
- 1H-CYCLOPENTA(A)CHRYSENE, EICOSAHYDRO-5A,5B,8,8,11A,13B-HEXAMETHYL-3-(1-METHYLETHYL)-, (3R-(3.ALPHA.,3A.BETA.,5A.ALPHA.,5B.BETA.,7A.ALPHA.,11A.BETA.,11B.ALPHA.,13A.BETA.,13B.ALPHA.))-
- (3R-(3ALPHA,3ABETA,5AALPHA,5BBETA,7AALPHA,11ABETA,11BALPHA,13ABETA,13BALPHA))-EICOSAHYDRO-5A,5B,8,8,11A,13B-HEXAMETHYL-3-(1-METHYLETHYL)-1H-CYCLOPENTA(A)CHRYSENE
- 1H-CYCLOPENTA(A)CHRYSENE, EICOSAHYDRO-5A,5B,8,8,11A,13B-HEXAMETHYL-3-(1-METHYLETHYL)-, (3R-(3ALPHA,3ABETA,5AALPHA,5BBETA,7AALPHA,11ABETA,11BALPHA,13ABETA,13BALPHA))-
- DTXCID301333493
- 17BETA(H),21BETA(H)-HOPANE
-
- MDL: MFCD00216315
- インチ: 1S/C30H52/c1-20(2)21-12-17-27(5)22(21)13-18-29(7)24(27)10-11-25-28(6)16-9-15-26(3,4)23(28)14-19-30(25,29)8/h20-25H,9-19H2,1-8H3/t21-,22+,23+,24-,25-,27+,28+,29-,30-/m1/s1
- InChIKey: ZRLNBWWGLOPJIC-PYQRSULMSA-N
- ほほえんだ: CC([C@H]1CC[C@@]2([C@H]3CC[C@@H]4[C@]5(CCCC(C)(C)[C@@H]5CC[C@@]4(C)[C@]3(C)CC[C@@H]12)C)C)C
計算された属性
- せいみつぶんしりょう: 412.406901659g/mol
- どういたいしつりょう: 412.406901659g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 30
- 回転可能化学結合数: 1
- 複雑さ: 688
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 9
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- 疎水性パラメータ計算基準値(XlogP): 11.5
じっけんとくせい
- フラッシュポイント: 華氏温度:10.4°f< br / >摂氏度:-12°C< br / >
- 濃度: 0.1 mg/mL in isooctane
A'-Neogammacerane セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H225-H304-H315-H336-H410
- 警告文: P210-P261-P273-P301+P310-P331-P501
- 危険物輸送番号:UN 1262 3/PG 2
- WGKドイツ:2
- 危険カテゴリコード: 11-38-50/53-65-67
- セキュリティの説明: 9-16-29-33-60-61-62
-
危険物標識:
- リスク用語:11-38-50/53-65-67
- ちょぞうじょうけん:2-8°C
A'-Neogammacerane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 07562-1ML |
A'-Neogammacerane |
471-62-5 | 0.1mg/mL in isooctane, analytical standard | 1ML |
¥13489.44 | 2022-02-23 | |
SHENG KE LU SI SHENG WU JI SHU | sc-223184-1 ml |
17β(H),21β(H)-Hopane solution, |
471-62-5 | 1 ml |
¥7747.00 | 2023-09-05 |
A'-Neogammacerane 関連文献
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1. Lichens and Fungi. Part IV. Rearrangements at C-21 in the hopane seriesR. E. Corbett,R. A. J. Smith J. Chem. Soc. C 1967 1622
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2. Lichens and fungi. Part II. Isolation and structural elucidation of 7β-acetoxy-22-hydroxyhopane from Sticta billardierii Del.R. E. Corbett,H. Young J. Chem. Soc. C 1966 1556
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Yanlin Li,Jing Wang,Linyong Li,Wenhui Song,Min Li,Xin Hua,Yu Wang,Jifeng Yuan,Zheyong Xue Nat. Prod. Rep. 2023 40 1303
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4. Lichens and fungi. Part IX. 17αH-hopane and 17αH-moretane and their derivativesR. E. Corbett,C. K. Heng J. Chem. Soc. C 1971 1885
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Abiodun Busuyi Ogbesejana,Bo Liu,Shuo Gao,Segun Ajayi Akinyemi,Oluwasesan Michael Bello,Yu Song RSC Adv. 2023 13 25635
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Weidong Pan,Stéphane P. Vincent Org. Biomol. Chem. 2008 6 2394
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7. The polycyclic aromatic hydrocarbon and geochemical biomarker composition of sediments from voes and coastal areas in the Shetland and Orkney IslandsL. Webster,R. J. Fryer,E. J. Dalgarno,C. Megginson,C. F. Moffat J. Environ. Monit. 2001 3 591
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Roy M. Harrison,Jianxin Yin J. Environ. Monit. 2010 12 1404
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Roy M. Harrison,Jianxin Yin J. Environ. Monit. 2010 12 1404
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10. Analysis of sediments from Shetland Island voes for polycyclic aromatic hydrocarbons, steranes and triterpanesL. Webster,A. D. McIntosh,C. F. Moffat,E. J. Dalgarno,N. A. Brown,R. J. Fryer J. Environ. Monit. 2000 2 29
A'-Neogammaceraneに関する追加情報
Recent Advances in the Study of 471-62-5 and A'-Neogammacerane: Implications for Chemical Biology and Pharmaceutical Research
The chemical compound with CAS number 471-62-5 and the product A'-Neogammacerane have recently garnered significant attention in the field of chemical biology and pharmaceutical research. These compounds are of particular interest due to their potential applications in drug discovery, metabolic engineering, and therapeutic development. This research briefing aims to synthesize the latest findings related to these entities, providing a comprehensive overview of their biological activities, synthetic pathways, and potential industrial applications.
Recent studies have highlighted the structural uniqueness of 471-62-5, a triterpenoid derivative, which exhibits notable bioactivity in modulating cellular pathways. A'-Neogammacerane, a structurally related compound, has been identified as a promising candidate for anti-inflammatory and anticancer therapies. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to elucidate their molecular configurations and interactions with biological targets. These insights are paving the way for the development of novel therapeutic agents.
One of the key breakthroughs in this area involves the enzymatic synthesis of 471-62-5 using genetically modified microbial hosts. This approach not only enhances yield but also reduces the environmental impact associated with traditional chemical synthesis. Concurrently, A'-Neogammacerane has been successfully isolated from natural sources, with recent studies focusing on optimizing extraction protocols to improve purity and scalability. These advancements are critical for meeting the growing demand for high-quality compounds in pharmaceutical applications.
In vitro and in vivo studies have demonstrated the efficacy of 471-62-5 and A'-Neogammacerane in targeting specific enzymes and receptors involved in disease pathways. For instance, 471-62-5 has shown inhibitory effects on pro-inflammatory cytokines, suggesting its potential as an immunomodulatory agent. Similarly, A'-Neogammacerane has exhibited cytotoxic activity against certain cancer cell lines, with minimal side effects on normal cells. These findings underscore the therapeutic potential of these compounds and warrant further preclinical and clinical investigations.
Despite these promising developments, challenges remain in the large-scale production and formulation of 471-62-5 and A'-Neogammacerane. Issues such as stability, bioavailability, and cost-effectiveness need to be addressed to facilitate their transition from the laboratory to the clinic. Collaborative efforts between academic researchers and industry stakeholders are essential to overcome these hurdles and accelerate the commercialization of these compounds.
In conclusion, the ongoing research on 471-62-5 and A'-Neogammacerane represents a significant stride forward in chemical biology and pharmaceutical sciences. Their unique properties and versatile applications make them valuable assets in the quest for innovative therapies. Future studies should focus on elucidating their mechanisms of action, optimizing synthetic and extraction methods, and exploring their potential in combination therapies. By addressing these aspects, the scientific community can unlock the full potential of these compounds, contributing to advancements in healthcare and medicine.
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